6-Chloro-2-tetralone
Overview
Description
6-Chloro-2-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The tetralone structure is characterized by a fused cyclohexane and benzene ring with a ketone functional group. The presence of a chlorine atom at the 6th position of the tetralone ring system adds to the complexity of its chemical behavior and potential for further chemical transformations.
Synthesis Analysis
The synthesis of related tetralone compounds has been explored in various studies. For instance, the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride into 5,6-dimethoxy-2-tetralone was achieved using sodium bis-(2-methoxy)-aluminum hydride followed by palladium on charcoal in the presence of HClO4, which resulted in a major reduction product of 5,6-dimethoxy-2-amino-tetralin and a small amount of 5,6-dimethoxy-2-tetralone . Another study presented a practical and cost-effective synthesis of 6,7-dimethoxy-2-tetralone starting from 3,4-dimethoxyphenylacetic acid, which involved several steps including ring iodination, Heck cross-coupling, and Dieckmann condensation . These methods highlight the versatility of tetralone synthesis and the potential routes that could be adapted for the synthesis of 6-chloro-2-tetralone.
Molecular Structure Analysis
The molecular structure of tetralones is characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which provide insights into the arrangement of atoms within the molecule. The unusual rearrangement of the tetralone compounds was verified based on IR, NMR, and elemental analysis results . These techniques are crucial for confirming the structure of synthesized compounds, including any chlorinated derivatives such as 6-chloro-2-tetralone.
Chemical Reactions Analysis
Tetralones undergo various chemical reactions, which can be utilized to introduce different functional groups or to modify the existing structure. The Vilsmeier reaction, for example, has been used on some 6- and 7-methoxy-1- and 2-tetralones, leading to chlorobisformylation products with distinct spectral characteristics . Additionally, the reaction of tetralones with tetrachloro-1,2-benzoquinone has been studied, revealing pathways to various condensates and demonstrating the reactivity of the tetralone moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetralones, such as solubility, melting point, and reactivity, are influenced by the substituents on the tetralone ring. For instance, the presence of methoxy groups has been shown to affect the synthesis yield and the stability of the compounds . The introduction of a chlorine atom, as in 6-chloro-2-tetralone, would further influence these properties, potentially affecting the compound's reactivity and its utility in chemical synthesis.
Scientific Research Applications
Chemical Reactions and Synthesis
6-Chloro-2-tetralone has been involved in various chemical reactions and synthetic processes. For instance, the Vilsmeier reaction on tetralones, including 6-Chloro-2-tetralone, produces chlorobisformylated compounds with distinct spectral characteristics, indicating its utility in forming complex organic structures (Reddy & Rao, 1980). Additionally, tetralone intermediates, including derivatives of 6-Chloro-2-tetralone, are synthesized for their potential in creating analogues of the antimitotic agent podophyllotoxin (Devaraju et al., 2007).
Biotransformation and Biological Applications
In biotransformation studies, derivatives of 2-tetralone like 6-bromo-2-tetralone have been converted to their corresponding tetralols using yeast cells, demonstrating their versatility in biochemical processes (Shin et al., 2001). Moreover, tetralone compounds extracted from plants such as Ampelocera edentula have shown significant antileishmanial activity, indicating their potential in developing treatments for cutaneous leishmaniasis (Fournet et al., 1994).
Potential in Medicinal Chemistry
6-Chloro-2-tetralone and related compounds have been explored for their potential in medicinal chemistry. For example, tetralone derivatives have been synthesized as key intermediates for developing compounds with potent affinity for GPIIb-IIIa, a receptor involved in blood clotting (Fisher et al., 2000). Additionally, 1-Chloro-2-formyl derivatives of tetralenes, which are structurally related to 6-Chloro-2-tetralone, have shown antitubercular activity, highlighting their significance in developing new therapeutic agents (Chanda et al., 2011).
Safety And Hazards
properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSYTUUAEZUAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403474 | |
Record name | 6-Chloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-tetralone | |
CAS RN |
17556-18-2 | |
Record name | 6-Chloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-tetralone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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